C-82 is a small molecule inhibitor that selectively targets the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , ] It functions as a β-catenin/CBP modulator, disrupting the Wnt/β-catenin signaling pathway. [, , ] This pathway plays a crucial role in cell proliferation and self-renewal, and its aberrant activation is implicated in various diseases, including cancer. [, , ]
C-82 exerts its biological effects by binding to CBP, thereby preventing the interaction between β-catenin and CBP. [, , , ] This disruption of the β-catenin/CBP interaction inhibits the Wnt/β-catenin signaling pathway. [, , ] Consequently, C-82 suppresses cell growth, induces apoptosis (programmed cell death), and reduces the expression of β-catenin target genes involved in cell survival, proliferation, and stem cell maintenance. [, , , ]
C-82 has shown promising anti-cancer activity in preclinical studies, particularly in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). [, , ]
C-82 demonstrates potential as an antifibrotic agent by modulating macrophage activity in the lungs. [] It inhibits the expression of α-smooth muscle actin (SMA) in lung fibroblasts treated with transforming growth factor beta (TGF-β), suggesting a role in inhibiting myofibroblast differentiation. [] In a mouse model of bleomycin-induced pulmonary fibrosis, C-82 ameliorates fibrosis and decreases TGF-β1 levels in bronchoalveolar lavage fluid. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2